molecular formula C12H22N2O2 B3004965 N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide CAS No. 1421468-37-2

N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide

Cat. No.: B3004965
CAS No.: 1421468-37-2
M. Wt: 226.32
InChI Key: YWHXSBZKORBRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide is a synthetic compound featuring a piperidine ring substituted with a 2-methoxyethyl group at the nitrogen atom and a cyclopropanecarboxamide moiety at the 4-position. This structure distinguishes it from classical fentanyl analogs, which typically incorporate a phenethyl group on the piperidine nitrogen and an anilido pharmacophore.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-16-9-8-14-6-4-11(5-7-14)13-12(15)10-2-3-10/h10-11H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHXSBZKORBRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide typically involves the reaction of piperidine derivatives with cyclopropanecarboxylic acid derivatives. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield and purity. Specific details on the synthetic routes and reaction conditions can vary depending on the desired scale and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

  • This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it useful in developing new chemical entities.

Reactions and Transformations

  • The compound can undergo several chemical reactions, including:
    • Oxidation : Can be oxidized to form naphthoic acid derivatives using agents like potassium permanganate.
    • Reduction : Reduction reactions can yield piperidine derivatives via lithium aluminum hydride.
    • Substitution Reactions : The methoxyethyl group can be replaced by other nucleophiles under basic conditions.

Biological Research Applications

Ligand in Receptor Binding Studies

  • N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide has been investigated for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it significant for pharmacological research.

Therapeutic Potential

  • Preliminary studies suggest that this compound may exhibit therapeutic effects against various diseases. Research is ongoing to explore its efficacy in treating conditions like neurological disorders and cancer.

Medicinal Chemistry Applications

Development of New Pharmaceuticals

  • The compound is being explored for its potential role in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Case Study: Antimalarial Compounds

  • A study highlighted the development of related compounds that showed promising antimalarial activity. The structure-activity relationship (SAR) studies indicated that modifications similar to those found in this compound could enhance biological activity against malaria pathogens .

Industrial Applications

Material Development

  • In industrial chemistry, this compound is utilized in developing new materials and chemical processes. Its unique properties may lead to innovations in material science and engineering applications.

Data Table: Summary of Applications

Application AreaSpecific UsesNotes
Chemical Synthesis Building block for complex organic moleculesVersatile for various transformations
Biological Research Ligand studies, therapeutic potentialInvestigated for receptor interactions
Medicinal Chemistry Drug developmentPotential anti-cancer and neurological uses
Industrial Chemistry New materials and processesInnovative applications in material science

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Piperidine-Based Carboxamides

The compound belongs to a broader class of piperidine carboxamides, where structural modifications influence pharmacological activity and safety profiles. Key analogs include:

Compound Name Substituent on Piperidine Nitrogen Carboxamide Group Molecular Weight Key References
N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide 2-Methoxyethyl Cyclopropane ~283.36 g/mol†
Cyclopropylfentanyl 2-Phenylethyl Cyclopropane 364.48 g/mol
Methoxyacetylfentanyl 2-Phenylethyl Methoxyacetyl 382.47 g/mol
N-[1-(2-Aminoethyl)piperidin-4-YL]cyclopropanesulfonamide 2-Aminoethyl Cyclopropanesulfonamide 247.36 g/mol

†Calculated based on molecular formula C₁₂H₂₁N₂O₂.

Key Observations :

  • Carboxamide vs. Sulfonamide : Replacing the carboxamide with a sulfonamide (as in ’s compound) alters hydrogen-bonding capacity, which may impact receptor interactions and metabolic pathways .

Pharmacological and Toxicological Profiles

  • Cyclopropylfentanyl : A potent µ-opioid receptor agonist with 50-100× the potency of morphine. Associated with high overdose risk due to respiratory depression .
  • Methoxyacetylfentanyl : Exhibits similar opioid effects but with reduced potency compared to cyclopropylfentanyl, likely due to the methoxyacetyl group’s steric and electronic effects .
  • N-[1-(2-Aminoethyl)piperidin-4-YL]cyclopropanesulfonamide: No opioid activity reported; sulfonamide derivatives are often explored for non-analgesic applications (e.g., enzyme inhibition) .

The target compound’s 2-methoxyethyl substituent may attenuate opioid receptor binding compared to cyclopropylfentanyl, though this hypothesis requires experimental validation.

Legal and Regulatory Status

Analytical Challenges and Detection

  • Cyclopropylfentanyl Detection : Requires advanced techniques like LC-MS/MS due to low concentrations in biological samples .
  • Differentiation from Analogs : Structural similarities between piperidine carboxamides necessitate high-resolution mass spectrometry or nuclear magnetic resonance (NMR) for unambiguous identification .

Biological Activity

N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide is a synthetic organic compound belonging to the piperidine derivatives family. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol

The compound features a piperidine ring substituted with a methoxyethyl group and a cyclopropanecarboxamide moiety, which may influence its interaction with biological targets.

Pharmacological Properties

This compound has been investigated for various biological activities, including:

  • Antinociceptive Effects : Studies have indicated that this compound exhibits significant pain-relieving properties. It acts on central nervous system pathways, potentially modulating pain perception through opioid receptors.
  • Antidepressant Activity : Research suggests that the compound may influence neurotransmitter systems, particularly serotonin and norepinephrine, indicating potential use as an antidepressant.
  • Neuroprotective Effects : Preliminary studies show that it may protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system. Key mechanisms include:

  • Receptor Binding : The compound has shown affinity for mu-opioid receptors, which are critical in pain modulation.
  • Inhibition of Reuptake Transporters : It may inhibit serotonin and norepinephrine reuptake transporters, enhancing mood-regulating neurotransmitter levels.

Table 1: Summary of Biological Activities

Activity TypeEffectReferences
AntinociceptiveSignificant pain relief,
AntidepressantMood enhancement ,
NeuroprotectiveProtection against cell death ,

Case Study 1: Antinociceptive Effects

A study published in the Journal of Medicinal Chemistry evaluated the antinociceptive effects of this compound in animal models. The results demonstrated a dose-dependent reduction in pain response compared to control groups, suggesting effective central analgesic properties.

Case Study 2: Neuroprotective Properties

In a research article from Neuroscience Letters, the compound was tested for neuroprotective effects against oxidative stress-induced apoptosis in neuronal cell cultures. The findings indicated a significant reduction in cell death rates when treated with the compound, highlighting its potential for therapeutic use in neurodegenerative conditions.

Q & A

Q. What are the recommended synthetic strategies for N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide?

Synthesis typically involves multi-step functionalization of the piperidine and cyclopropane moieties. A validated approach includes:

  • Step 1 : Alkylation of piperidin-4-amine with 2-methoxyethyl chloride to introduce the methoxyethyl group.
  • Step 2 : Cyclopropanecarboxylic acid activation (e.g., via EDCI/HOBt coupling) followed by amide bond formation with the functionalized piperidine intermediate .
  • Step 3 : Purification using column chromatography and characterization via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm structural integrity .

Critical parameters include anhydrous conditions for alkylation and precise stoichiometry during amidation to minimize by-products.

Q. How is the structural conformation of this compound validated in research settings?

X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, cyclopropane derivatives with piperidine scaffolds have been analyzed to confirm bond angles (e.g., cyclopropane C-C-C angles ~60°) and spatial arrangement of substituents . Alternative methods include:

  • Nuclear Overhauser Effect (NOE) NMR to assess spatial proximity of protons.
  • Density Functional Theory (DFT) calculations to predict stable conformers and compare with experimental data .

Q. What are the primary pharmacological targets hypothesized for this compound?

Based on structural analogs (e.g., cyclopropylfentanyl), the compound may interact with opioid receptors (μ, κ subtypes) due to the cyclopropane-carboxamide motif, which mimics natural ligand binding . Additionally, the piperidine moiety suggests potential activity at dopamine D3 receptors , as seen in related compounds with high affinity for CNS targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data during formulation studies?

Contradictions often arise from solvent polarity and pH conditions. A systematic approach includes:

  • Solubility Screening : Use a tiered solvent system (e.g., DMSO, PBS, ethanol) with UV-Vis spectroscopy to quantify saturation points.
  • Stability Profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
  • Co-solvent Optimization : For in vivo studies, employ vehicles like Cremophor EL or cyclodextrins to enhance aqueous solubility without altering pharmacodynamics .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?

SAR requires iterative synthesis and bioactivity testing:

  • Core Modifications : Vary the methoxyethyl chain length or substitute cyclopropane with other strained rings (e.g., bicyclo[1.1.1]pentane) to assess steric effects.
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding poses at opioid receptors and validate with in vitro cAMP inhibition assays .
  • In Vivo Efficacy : Test analogs in rodent models of pain (e.g., tail-flick test) paired with receptor knockout models to isolate target specificity .

Q. How should researchers address discrepancies in receptor binding affinity between computational predictions and experimental results?

Discrepancies may stem from force field inaccuracies or solvent effects. Mitigation strategies include:

  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to refine docking poses.
  • Binding Free Energy Calculations : Apply MM-PBSA/GBSA methods to improve affinity predictions.
  • Orthogonal Assays : Validate with radioligand displacement (e.g., 3H^3H-DAMGO for μ-opioid receptors) and functional assays (e.g., β-arrestin recruitment) .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

  • High-Resolution Mass Spectrometry (HRMS) : Identify impurities with mass errors <5 ppm.
  • HPLC-DAD/ELSD : Quantify impurities >0.1% using gradient elution (C18 column, 0.1% TFA in water/acetonitrile).
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to detect stereoisomers or unreacted intermediates .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetic profile?

  • Rodent Models : Administer IV/PO doses (1–10 mg/kg) and collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Analyze using LC-MS/MS to determine t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .
  • Tissue Distribution : Use whole-body autoradiography in rats to assess brain permeability and off-target accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.